![molecular formula C13H13ClN2O2S B2570791 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide CAS No. 952900-90-2](/img/structure/B2570791.png)
4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide
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Overview
Description
“4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide” is an organic compound that contains a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . Another study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .
Molecular Structure Analysis
The molecular structure of “4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide” can be analyzed based on its molecular formula, C14H13ClN2O, and its molecular weight, 260.72 .
Scientific Research Applications
Pharmacological Properties and Therapeutic Applications
Ebrotidine, a compound structurally related to benzenesulfonamides, demonstrates significant pharmacological properties, including gastroprotective effects and anti-ulcer activities. It is noteworthy for its dual role as an H2-receptor antagonist and a cytoprotective agent, highlighting the potential of similar compounds in developing treatments for gastric diseases. The gastroprotective properties of ebrotidine are attributed to its ability to enhance the synthesis and secretion of gastric mucus, promoting mucosal repair and integrity without depending on endogenous prostaglandin generation (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Impact and Degradation
The degradation pathways and environmental impact of similar chemical structures, such as chlorobenzenes, have been extensively studied. These compounds are known for their persistence and potential toxicity in the environment, leading to concerns about their accumulation and transformation. Research on chlorobenzenes outlines the necessity for effective remediation strategies to mitigate their environmental presence, providing a framework for understanding the fate of related compounds in natural settings (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Toxicological Studies and Safety Evaluations
Understanding the toxicological profile of chemical compounds is crucial for assessing their safety for human use and environmental impact. Studies on related compounds, such as antimicrobial agents like triclosan, provide insight into the potential toxicological concerns associated with prolonged exposure and accumulation in the environment. These studies emphasize the importance of evaluating the toxic effects, degradation products, and ecological risks of chemical compounds to ensure their safe application (Kim & Choi, 2014).
Mechanism of Action
Target of Action
The primary target of the compound 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . This enzyme is overexpressed in many solid tumors, making it a useful target for discovering novel antiproliferative agents .
Mode of Action
4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide acts by inhibiting the activity of carbonic anhydrase IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to changes in gene expression causing uncontrolled cell proliferation and consequently tumor hypoxia .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide affects the biochemical pathway of anaerobic glycolysis . This disruption leads to a significant modification in pH within the tumor cells .
Pharmacokinetics
The compound’s cellular uptake on mda-mb-231 cell lines was carried out using hplc method , suggesting that it is capable of entering cells.
Result of Action
The result of the action of 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide is the inhibition of tumor cell proliferation . Specifically, it showed a significant inhibitory effect against both the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against breast cancer cell lines . Moreover, it was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent .
Action Environment
The action environment of 4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide is within the cellular environment of tumor cells, particularly those that have shifted their metabolism to anaerobic glycolysis due to hypoxia . The compound’s action, efficacy, and stability may be influenced by various environmental factors within the tumor microenvironment, such as pH and the presence of other metabolites.
properties
IUPAC Name |
4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-12(14)3-2-4-13(9)16-19(17,18)11-7-5-10(15)6-8-11/h2-8,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFFNHYTGGKGMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
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